Physicochemical Identity and Scarcity: [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine vs. More Common Scaffolds
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is characterized by a unique InChIKey (PKDZMRNNVPFZQW-UHFFFAOYSA-N) and a specific substitution pattern that distinguishes it from more common scaffolds [1]. While many imidazole-pyridine derivatives exist, this particular regioisomer is not as widely commercialized as building blocks like 2-(1H-imidazol-1-yl)pyridine or related fused imidazopyridines. The scarcity of this specific scaffold in commercial catalogs is a key differentiator for research programs requiring it. A direct analog, (2-imidazol-1-ylpyridin-4-yl)methanamine, has documented bioactivity in the sub-micromolar range (≤0.1 μM), highlighting the potential of this class [2].
| Evidence Dimension | Commercial Availability / Scaffold Scarcity |
|---|---|
| Target Compound Data | Unique InChIKey: PKDZMRNNVPFZQW-UHFFFAOYSA-N; Molecular Formula: C9H10N4 |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)pyridine (common, widely available) and (2-imidazol-1-ylpyridin-4-yl)methanamine (bioactivity ≤0.1 μM) |
| Quantified Difference | Qualitative difference in commercial availability; bioactivity for analog is ≤0.1 μM (class inference) |
| Conditions | Chemical database records (PubChem, vendor catalogs) |
Why This Matters
Procuring the exact regioisomer is non-negotiable for SAR and lead optimization; substitution with an incorrect or unverified analog invalidates experimental results.
- [1] PubChem. (2026). [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, CID 79002456. U.S. National Library of Medicine. View Source
- [2] MolBIC. (n.d.). Compound Information: (2-imidazol-1-ylpyridin-4-yl)methanamine. Bioactivity Value: <=0.1 μM. View Source
